1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
Description
1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,5-a]pyrazine core substituted with a pyrrolidinylmethyl group at the 1-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-2-5-14(4-1)8-10-11-7-12-3-6-15(11)9-13-10;;/h9,12H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSWOQCFFJQRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C3CNCCN3C=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound with potential therapeutic applications. Its unique structure and biological properties have made it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
- Molecular Formula : C10H15Cl2N3
- Molecular Weight : 232.15 g/mol
The biological activity of 1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is primarily attributed to its interaction with specific molecular targets within the body. The compound has been shown to act as an inhibitor of certain enzymes and receptors involved in various biological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It modulates receptor activity associated with neurotransmission and immune responses.
Biological Activities
The compound exhibits several biological activities that are noteworthy:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that it can inhibit tumor growth in certain cancer models.
- Neuroprotective Effects : There is evidence supporting its potential neuroprotective effects in models of neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Reduces tumor size in xenograft models | |
| Neuroprotective | Protects neurons from oxidative stress |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of 1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride on human cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The IC50 value was reported at approximately 10 µM for several cancer types. Additionally, combination therapy with standard chemotherapeutics enhanced the efficacy of treatment.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective properties demonstrated that the compound could reduce neuronal apoptosis induced by oxidative stress in vitro. This effect was correlated with increased levels of antioxidant enzymes and decreased markers of oxidative damage.
Scientific Research Applications
Biological Activities
Research indicates that 1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride exhibits several important biological activities:
- Orexin Receptor Modulation: This compound has been shown to interact specifically with orexin receptors. Orexin receptors are involved in regulating arousal, wakefulness, and appetite. The modulation of these receptors suggests potential applications in treating sleep disorders and obesity.
- Neuroprotective Effects: The compound's ability to interact with neurotransmitter systems makes it a candidate for neuroprotective therapies. Its effects on cognitive function enhancement while promoting sleep distinguish it from other compounds targeting different pathways.
Neurological Disorders
The interaction of 1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride with orexin receptors positions it as a potential therapeutic agent for various neurological conditions such as:
- Sleep Disorders: By modulating orexin signaling pathways, this compound may help in managing conditions like narcolepsy and insomnia.
- Cognitive Impairment: Its neuroprotective properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Psychiatric Disorders
Given its pharmacological profile, the compound may have applications in the treatment of psychiatric disorders where neurotransmitter dysregulation is evident:
- Depression and Anxiety: The potential antidepressant effects observed in similar compounds suggest that this compound might help alleviate symptoms of depression and anxiety disorders .
Synthesis and Structure-Activity Relationship
The synthesis of 1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride involves multiple steps that allow for the exploration of structure-activity relationships. Understanding how variations in structure affect biological activity is crucial for developing more effective derivatives.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-Methyl-2-(4-methylpiperazin-1-yl)benzothiazole | Benzothiazole derivative | Antidepressant properties |
| 4-(4-Methylpiperazine-1-carbonyl)phenol | Phenolic derivative | Potential anti-anxiety effects |
| 3-(4-Methylpiperazine-1-carbonyl)quinoline | Quinoline derivative | Antitumor activity |
| 2-(Pyrrolidin-1-yl)benzothiazole | Benzothiazole derivative | Neuroprotective effects |
This table highlights compounds with similar structures and their associated biological activities, providing insights into the potential therapeutic avenues for 1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Dihydrochloride
- Core Structure : Same imidazo[1,5-a]pyrazine backbone.
- Substituent : Ethyl carboxylate at the 1-position instead of pyrrolidinylmethyl.
- Properties : The carboxylate group may reduce membrane permeability compared to the tertiary amine in the pyrrolidinylmethyl group. Its role as a synthetic intermediate for drug candidates is well-documented .
BIM-46174 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives)
- Core Structure : Imidazo[1,2-a]pyrazine with a different ring fusion.
- Substituent : Heterobicyclic modifications.
- Biological Activity : Acts as a cell-permeable Gaq-protein inhibitor, demonstrating the importance of ring fusion position ([1,2-a] vs. [1,5-a]) in target selectivity .
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- Core Structure : Same as the target compound.
- Substituent : Benzyl group at the 7-position.
- Synthesis : Prepared via reductive amination and cyclization, highlighting methodologies applicable to the target compound .
Orexin Receptor Antagonism
Imidazo[1,5-a]pyrazine derivatives with substituents like ethyl carboxylate or pyrrolidinylmethyl exhibit dual OX1R/OX2R antagonism. The pyrrolidinylmethyl group’s basic nitrogen may enhance receptor binding affinity compared to neutral substituents .
NaV1.7 Inhibition
In NaV1.7 inhibitors, imidazo[1,5-a]pyrazine derivatives with 5,6-fused rings showed inactivity, whereas tetrahydroimidazo[1,2-a]pyrazine derivatives (e.g., compound 13) demonstrated 10-fold higher potency. This underscores the critical role of ring saturation and substituent positioning .
Anticancer Activity
Substituted tetrahydroimidazo[1,5-a]pyridines with aromatic groups (e.g., naphthyl) show efficacy against breast and ovarian cancers. The target compound’s pyrrolidinylmethyl group may offer similar hydrophobic interactions but with improved solubility due to the dihydrochloride salt .
Key Research Findings
Ring Saturation : Partial saturation of the imidazo-pyrazine core (e.g., tetrahydro derivatives) improves metabolic stability and potency in NaV1.7 inhibitors .
Substituent Effects : The pyrrolidinylmethyl group enhances solubility and receptor engagement compared to bulkier aromatic substituents .
Salt Forms : Dihydrochloride salts universally improve aqueous solubility, critical for in vivo efficacy .
Preparation Methods
Core Ring System Synthesis
- Starting from aminopyrazole derivatives, the fused imidazo[1,5-a]pyrazine ring is formed via cyclization reactions. For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate under basic conditions (e.g., sodium ethanolate) to form a dihydroxy-heterocycle intermediate with high yield (~89%).
- Subsequent chlorination using phosphorus oxychloride converts hydroxyl groups into chlorides, enabling further substitution reactions (yield ~61%).
- Nucleophilic substitution with amines such as morpholine or pyrrolidine derivatives introduces the nitrogen substituent at specific ring positions, often facilitated by potassium carbonate as a base at room temperature.
Salt Formation
- The final compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate, to improve the compound’s physicochemical properties including solubility and stability.
Representative Synthetic Scheme (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Aminopyrazole + diethyl malonate, NaOEt | 89 | Formation of dihydroxy-heterocycle |
| 2 | Chlorination | Phosphorus oxychloride (POCl3) | 61 | Conversion to dichloro intermediate |
| 3 | Nucleophilic substitution | Pyrrolidine or morpholine, K2CO3, RT | 90+ | Introduction of nitrogen substituent |
| 4 | Oxidation | Dess–Martin periodinane or similar oxidant | 70-80 | Hydroxymethyl to aldehyde conversion |
| 5 | Reductive amination | Pyrrolidine, NaBH(OAc)3, mild conditions | 80-90 | Formation of pyrrolidinylmethyl substituent |
| 6 | Salt formation | HCl in ethanol or ethyl acetate | Quantitative | Formation of dihydrochloride salt |
Research Findings and Optimization
- The Buchwald–Hartwig amination and Suzuki coupling reactions are frequently utilized in related heterocyclic syntheses for introducing nitrogen-containing substituents and aryl groups, respectively, but for this compound, reductive amination offers a more straightforward route to the pyrrolidinylmethyl substituent.
- The choice of oxidizing agent and reductive amination conditions significantly affects yield and purity; mild oxidants like Dess–Martin periodinane prevent overoxidation and decomposition of sensitive intermediates.
- Salt formation with hydrochloric acid is preferred for pharmaceutical applications due to improved solubility and bioavailability.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclocondensation, nucleophilic substitution, and salt formation. For example:
- Step 1 : Cyclization of pyrrolidine derivatives with imidazo[1,5-a]pyrazine precursors under reflux conditions (e.g., using ethyl alcohol as solvent, 6–8 hours, as described for pyrazoline derivatives in ).
- Step 2 : Functionalization via alkylation or acylation at the pyrrolidine nitrogen. For instance, coupling with chloromethyl intermediates under basic conditions (K₂CO₃ or Et₃N) .
- Step 3 : Salt formation with HCl to yield the dihydrochloride form, requiring careful stoichiometric control to avoid over-acidification .
Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, MeOH/CH₂Cl₂ eluent) .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: A combination of spectroscopic and analytical techniques is critical:
- 1H/13C NMR : Assign peaks to confirm the imidazo-pyrazine core and pyrrolidinylmethyl substituents. For example, δ 3.5–4.0 ppm (methylene protons adjacent to nitrogen) and δ 7.0–8.0 ppm (aromatic protons in the heterocycle) .
- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values .
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of calculated values (e.g., C: 61.65% vs. 61.78% observed in analogous compounds) .
Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities, necessitating recrystallization or chiral HPLC .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and scalability?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) for C–N coupling steps, enhancing reaction efficiency .
- Solvent Selection : Replace ethanol with DMF or THF to improve solubility of intermediates (e.g., increasing yield from 55% to 75% in tetrahydroimidazo-pyridine syntheses) .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C for cyclization steps) .
Challenges : Scalability requires addressing exothermic reactions (use jacketed reactors) and minimizing column chromatography through solvent extraction or crystallization .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity:
- Purity Standardization : Use HPLC (>95% purity) to eliminate confounding effects of byproducts (e.g., trifluoroacetate salts in impacting receptor binding) .
- Assay Replication : Test the compound in multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across a broad concentration range (1 nM–100 µM) to identify non-linear effects .
Case Study : Inconsistent MMP-9 inhibition data may stem from differences in buffer pH affecting the compound’s ionization state .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses within target receptors (e.g., aminopeptidase N or VEGFR2). Focus on hydrogen bonding with the pyrrolidine nitrogen and hydrophobic interactions with the imidazo-pyrazine core .
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with biological activity to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify derivatives with prolonged binding .
Validation : Synthesize top-ranked derivatives and compare predicted vs. observed IC₅₀ values (e.g., <2-fold deviation indicates model reliability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
